molecular formula C23H17N3O5 B3002749 3-(3-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-52-1

3-(3-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No. B3002749
CAS RN: 887897-52-1
M. Wt: 415.405
InChI Key: IJRMNRLGEKSKGO-UHFFFAOYSA-N
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Description

3-(3-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as MNBC, is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(3-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is structurally related to benzofuran derivatives, which are significant in various synthesis processes. For instance, the synthesis of novel benzofuran derivatives was achieved through In(OTf)3-catalyzed cascade formal cycloaddition, highlighting its potential in the creation of biologically active complex molecules (Xia & Lee, 2014).
  • The compound's structural attributes are relevant in the context of crystallographic studies, as seen in the research involving similar compounds like 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Such studies provide insights into crystal structure, which is crucial for understanding the physical and chemical properties of these compounds (Saeed et al., 2010).

Chemical Reactivity and Functionalization

  • The reactivity of similar benzofuran derivatives has been studied, offering insights into potential reactions and transformations. For example, a study on the reactivity of intermediates in benzofuran synthesis provides valuable information on the synthesis pathways and potential modifications of such compounds (Horaguchi et al., 1987).

Potential Biological Activities

  • While studies specific to this compound's biological activities are not available, research on related benzofuran derivatives reveals various potential activities. For example, studies on benzofuran-7-carboxamides as Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors show the potential of benzofuran derivatives in therapeutic applications (Lee et al., 2012).

Corrosion Inhibition and Material Science

  • In the field of material science, certain benzofuran derivatives, like N-phenyl-benzamides, have been investigated for their corrosion inhibition properties on mild steel, indicating potential industrial applications (Mishra et al., 2018).

properties

IUPAC Name

3-[(3-methylbenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-14-5-4-6-15(13-14)22(27)25-20-18-7-2-3-8-19(18)31-21(20)23(28)24-16-9-11-17(12-10-16)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRMNRLGEKSKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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